3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Esterification: : Reacting 3,4-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form the diethoxybenzamide intermediate.
Sulfonylation: : Introducing the sulfonyl group by reacting the intermediate with chlorosulfonic acid, followed by the addition of 2-aminoethylamine.
Piperazine Coupling: : Attaching the piperazine ring by reacting the sulfonyl intermediate with 2-fluorophenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: : Nucleophiles like sodium azide (NaN3) and leaving groups such as tosylates.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzamides or piperazines.
Scientific Research Applications
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antiviral, antibacterial, and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: : Utilized in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to its specific molecular structure and functional groups. Similar compounds include:
Fluoxetine: : A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
Piperazine derivatives: : Various piperazine-based compounds used in pharmaceuticals and material science.
Benzamide derivatives: : Other benzamide compounds with diverse biological activities.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O5S/c1-3-31-21-10-9-18(17-22(21)32-4-2)23(28)25-11-16-33(29,30)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWGFAFTQFGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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